

triethanolamine borate CAS number 283-56-7 information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triethanolamine borate

Cat. No.: B098079

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An In-depth Technical Guide to **Triethanolamine Borate** (CAS 283-56-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine borate (CAS No. 283-56-7), also known as Boratrane or 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a versatile organoboron compound. It is formed from the reaction of triethanolamine and boric acid or its esters. The molecule is characterized by a unique cage-like structure with a transannular dative bond between the nitrogen and boron atoms, which imparts significant stability. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and key applications, with a focus on experimental protocols and mechanisms of action.

Chemical and Physical Properties

Triethanolamine borate is a white to off-white crystalline solid.^[1] It is valued for its multifunctional properties, including its mild alkalinity and low toxicity, making it suitable for a range of industrial and consumer applications.^[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	283-56-7	[1][2]
Molecular Formula	C ₆ H ₁₂ BNO ₃	[1][2]
Molecular Weight	156.98 g/mol	[2]
Appearance	White to off-white powder/crystalline solid	[1][2]
Melting Point	235-237 °C	[2]
Boiling Point	149.6 ± 39.0 °C at 760 mmHg	[2]
Purity (Typical)	>95.0% to 98% min	[1][2]
Solubility	Soluble in water. Slightly soluble in acetone, benzene.	[1]

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR (CDCl ₃)	δ = 3.65 (t, J=5.5 Hz, 6H), 3.04 (t, J=5.5 Hz, 6H)	[3]
¹³ C NMR (CDCl ₃)	δ = 62.1, 59.3	[3]
IR (ATR) (cm ⁻¹)	2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560	[3]

Synthesis and Characterization

Triethanolamine borate can be synthesized through several routes, most commonly by the esterification of triethanolamine with boric acid or a boric acid ester like trimethyl borate.

Experimental Protocols for Synthesis

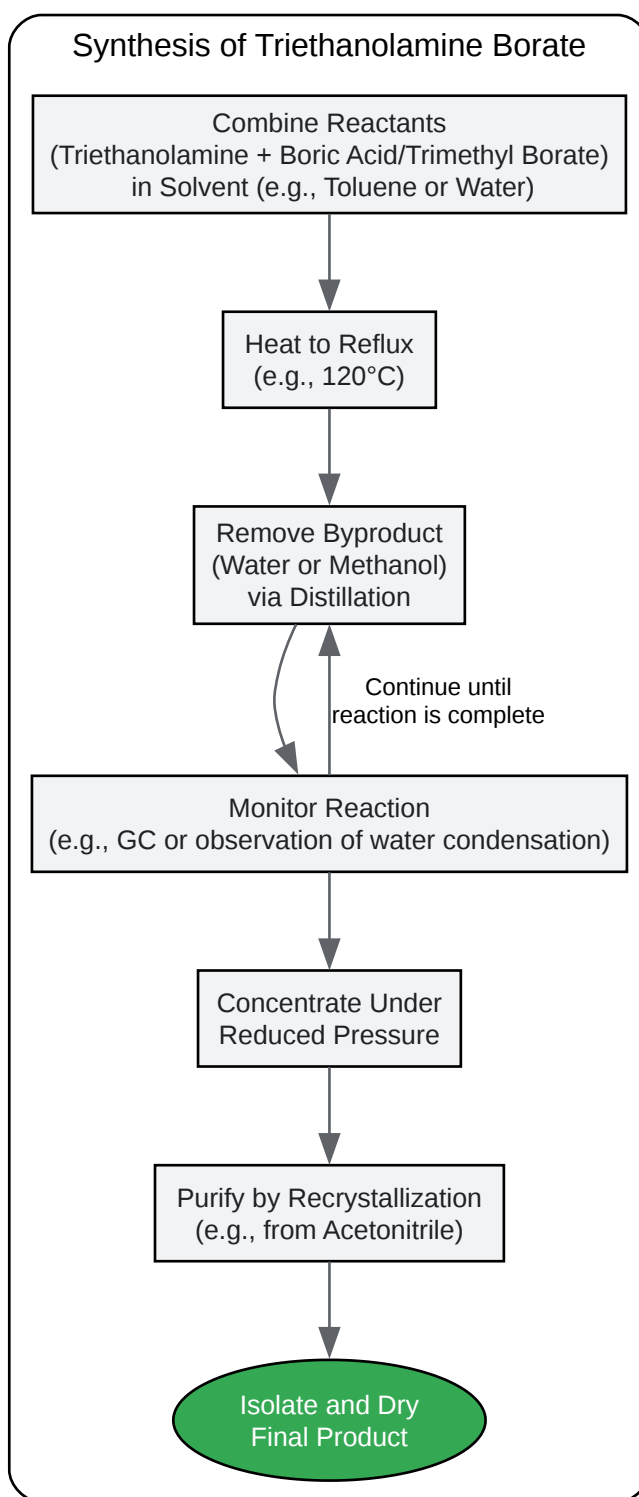
Protocol 1: From Boric Acid and Triethanolamine[3]

- **Reactants:** To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).
- **Solvent:** Add 3 mL of water to aid in solubility.
- **Reaction Setup:** Equip the flask with a short-path distillation apparatus.
- **Reaction Conditions:** Heat the mixture to 120 °C.
- **Procedure:** Continue heating to distill off the water as it is formed, driving the reaction to completion. The reaction is complete when no more water condenses.
- **Purification:** Recrystallize the resulting solid product from acetonitrile.
- **Yield:** Approximately 70%.

Protocol 2: From Trimethyl Borate and Triethanolamine^[4]

- **Reactants:** In a reaction vessel, combine trimethyl borate (0.6 mol), triethanolamine (0.5 mol), and 300g of toluene.
- **Reaction Conditions:** Slowly heat the mixture to reflux and maintain for 1 hour.
- **Procedure:** Distill the methanol byproduct at normal pressure (65-100 °C) while the reaction proceeds. Monitor the reaction progress using Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure until no more liquid distills.
- **Purification:** Add acetonitrile to the residue for recrystallization. Filter and dry the resulting white solid.
- **Yield:** 86.6% with a purity of 98.8% as determined by HPLC.

Diagram 1: Synthesis Workflow



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Caption: Workflow for the synthesis of **triethanolamine borate**.

Analytical Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR: Dissolve the sample in deuterated chloroform (CDCl_3). Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer. The expected chemical shifts are provided in Table 2.[\[3\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. The characteristic absorption bands are listed in Table 2.[\[3\]](#)
- High-Performance Liquid Chromatography (HPLC):
 - Due to the lack of a UV chromophore, analysis requires a Refractive Index Detector (RID) or derivatization. A mixed-mode column like Coresep 100 can be used for the separation of ethanolamines.[\[5\]](#)

Applications and Mechanisms of Action

Triethanolamine borate has a wide array of applications owing to its unique chemical structure.

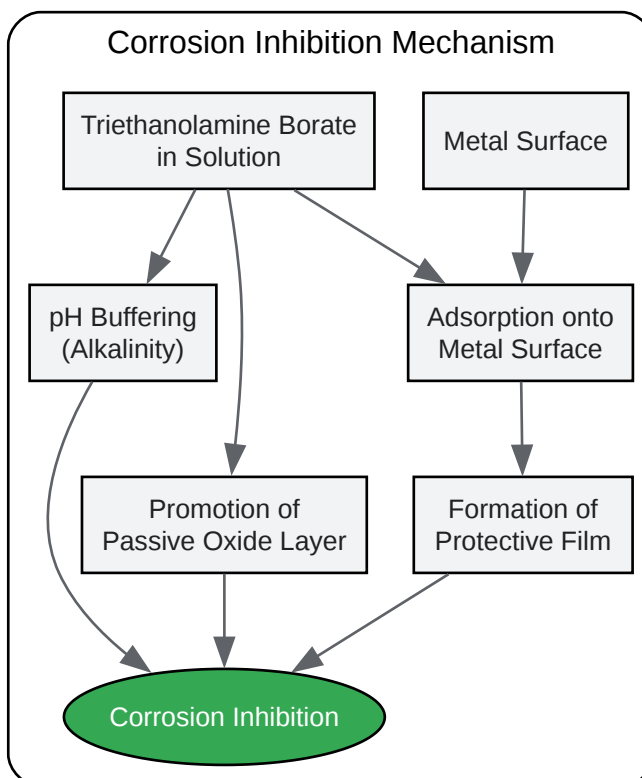
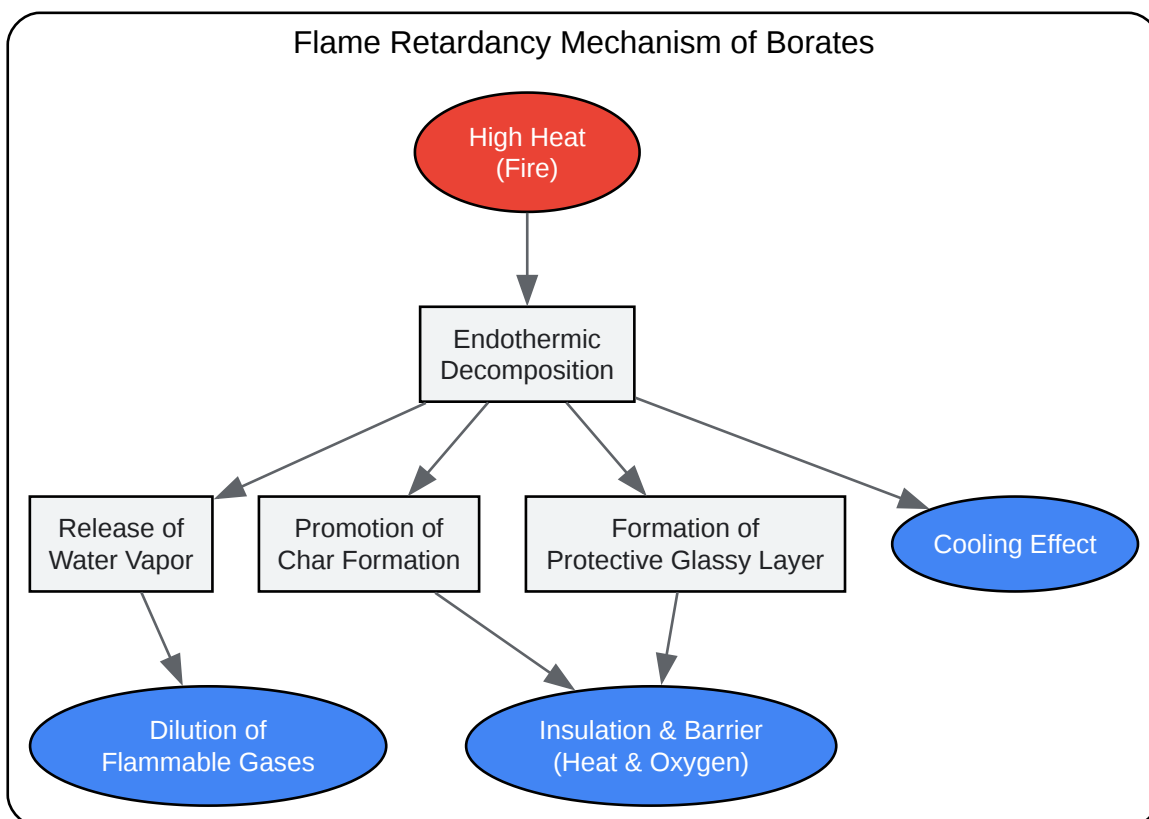
Flame Retardant

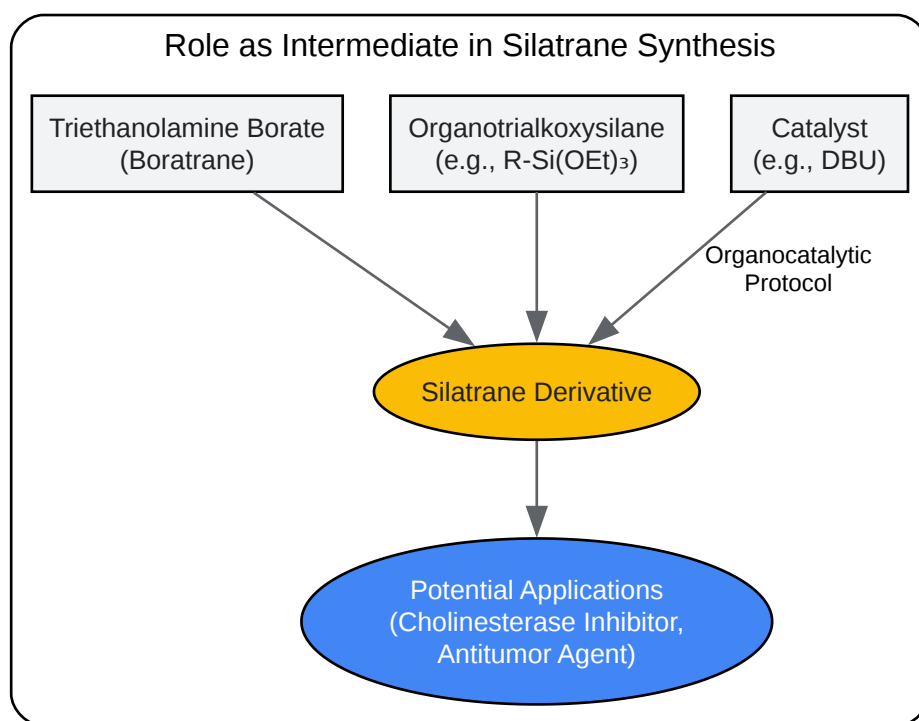
Borates, including **triethanolamine borate**, are effective halogen-free flame retardants for polymers and cellulosic materials.[\[2\]](#)[\[6\]](#)

- Mechanism of Action:
 - Endothermic Decomposition: When exposed to high temperatures, the borate compound decomposes, an endothermic process that absorbs heat and cools the material.
 - Water Release: Hydrated borates release water vapor upon heating, which dilutes flammable gases in the combustion zone and reduces the oxygen concentration.[\[7\]](#)

- Char Promotion: Borates act as catalysts for dehydration reactions in the substrate, promoting the formation of a stable carbonaceous char layer.[\[8\]](#)
- Protective Glaze Formation: At high temperatures, the borate forms a glassy, vitreous layer that insulates the underlying material from heat and oxygen, and acts as a barrier to prevent the release of flammable volatiles.[\[2\]](#)[\[8\]](#)

Diagram 2: Flame Retardant Mechanism





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- To cite this document: BenchChem. [triethanolamine borate CAS number 283-56-7 information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098079#triethanolamine-borate-cas-number-283-56-7-information]

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